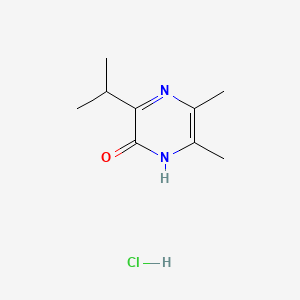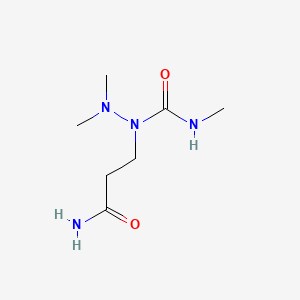
Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- is a chemical compound with a unique structure that includes a hydrazinecarboxamide group and a 3-amino-3-oxopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- typically involves the reaction of hydrazinecarboxamide with a suitable 3-amino-3-oxopropyl precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- include:
- Hydrazinecarboxamide derivatives with different substituents.
- Compounds with similar functional groups, such as hydrazides and carboxamides .
Uniqueness
The uniqueness of Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- lies in its specific structure and the presence of the 3-amino-3-oxopropyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
96804-70-5 |
|---|---|
Molecular Formula |
C7H16N4O2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[dimethylamino(methylcarbamoyl)amino]propanamide |
InChI |
InChI=1S/C7H16N4O2/c1-9-7(13)11(10(2)3)5-4-6(8)12/h4-5H2,1-3H3,(H2,8,12)(H,9,13) |
InChI Key |
SGSRZGATKHUCAR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(CCC(=O)N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




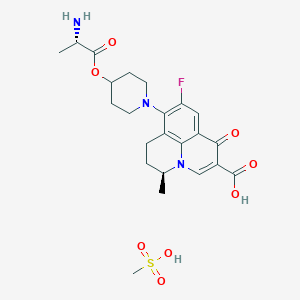
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
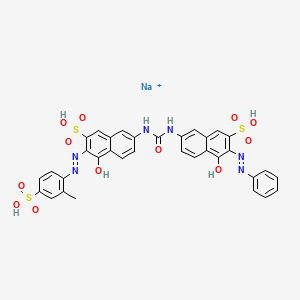
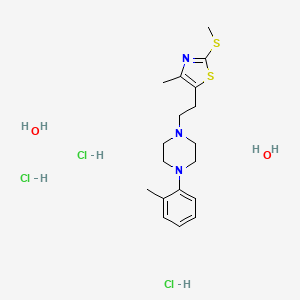

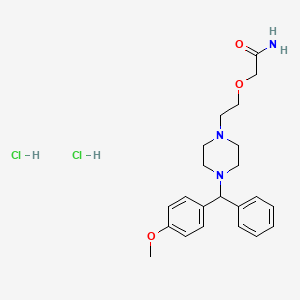
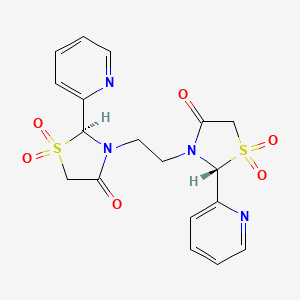

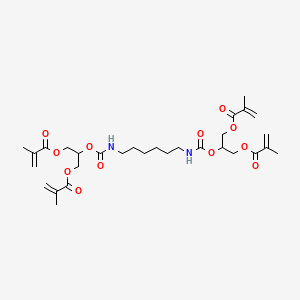
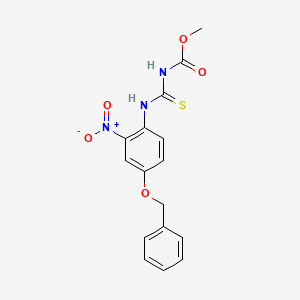
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
